molecular formula C22H21FN4O2 B2824888 (3-Fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 946231-13-6

(3-Fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No. B2824888
CAS RN: 946231-13-6
M. Wt: 392.434
InChI Key: QTOKYRFXJVLECX-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone is a compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been studied for its ability to interact with specific receptors in the human body, which can lead to various physiological effects. In

Scientific Research Applications

Novel Synthesis Methods

  • A study detailed the development of a single-pot dipolar cycloaddition reaction/Cope elimination sequence to access novel P2X7 antagonists. This method includes the synthesis of compounds with a challenging chiral center, like the one in (3-Fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone (Chrovian et al., 2018).

Metabolism and Biotransformation Studies

  • A study on flunarizine (structurally similar to the compound ) investigated its biotransformation in various species using liver fractions and isolated hepatocytes. This provides insights into the metabolic pathways and species-specific differences in drug metabolism (Lavrijsen et al., 1992).

Receptor Interaction and Antidepressant Potential

  • Research on derivatives of 2-pyridinemethylamine, which are structurally similar, focused on improving oral bioavailability and 5-HT1A agonist activity. These studies offer insights into the receptor interaction and potential antidepressant effects of similar compounds (Vacher et al., 1999).

Analytical Techniques for Drug Analysis

  • A study on the separation of flunarizine hydrochloride and its degradation products used micellar and microemulsion liquid chromatography. This demonstrates the analytical techniques applicable for the analysis of similar complex compounds (El-Sherbiny et al., 2005).

Antimicrobial and Antibacterial Properties

  • Synthesis and biological activity of triazole analogues of piperazine, including compounds similar to this compound, were studied. This research explores their potential antibacterial activity against various human pathogens (Nagaraj et al., 2018).

Kinase Inhibition and Cancer Treatment

  • The design and synthesis of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as Met kinase inhibitors, demonstrate potential applications in cancer treatment. This highlights the relevance of such compounds in targeting specific kinases for therapeutic purposes (Schroeder et al., 2009).

Structural Characterization and Antiproliferative Activity

  • The synthesis, structural exploration, and antiproliferative activity of a novel heterocyclic compound similar in structure to the one were investigated. This study aids in understanding the potential therapeutic applications of such compounds in cancer treatment (Prasad et al., 2018).

properties

IUPAC Name

(3-fluorophenyl)-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2/c1-16-24-20(15-21(25-16)29-19-8-3-2-4-9-19)26-10-12-27(13-11-26)22(28)17-6-5-7-18(23)14-17/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOKYRFXJVLECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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